molecular formula C8H17N3O2 B13436208 (Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide

Cat. No.: B13436208
M. Wt: 187.24 g/mol
InChI Key: ADWYRKFVEHNQEA-UHFFFAOYSA-N
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Description

(Z)-N'-Hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide is a chiral acetimidamide derivative characterized by a 4-hydroxy-3-methylpiperidine substituent. This structural motif imparts unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and amidoxime groups) and conformational rigidity due to the piperidine ring.

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)ethanimidamide

InChI

InChI=1S/C8H17N3O2/c1-6-4-11(3-2-7(6)12)5-8(9)10-13/h6-7,12-13H,2-5H2,1H3,(H2,9,10)

InChI Key

ADWYRKFVEHNQEA-UHFFFAOYSA-N

Isomeric SMILES

CC1CN(CCC1O)C/C(=N/O)/N

Canonical SMILES

CC1CN(CCC1O)CC(=NO)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide generally follows these key steps:

  • Construction of the piperidine ring with appropriate substitution (4-hydroxy and 3-methyl groups).
  • Introduction of the acetimidamide functionality at the nitrogen position of the piperidine.
  • Conversion of the acetimidamide to the N'-hydroxy derivative, often via hydroxylamine treatment.
  • Control of stereochemistry to obtain the (Z)-isomer.

Specific Synthetic Routes

Piperidine Ring Functionalization

The 4-hydroxy-3-methylpiperidine scaffold is typically synthesized by selective hydroxylation and methylation of piperidine derivatives. This can be achieved through:

  • Starting from 3-methylpiperidine, selective oxidation at the 4-position using oxidizing agents or enzymatic methods.
  • Alternatively, ring construction via cyclization of appropriately substituted precursors.
Formation of the Acetimidamide Moiety

The acetimidamide group is introduced by reacting the piperidinyl intermediate with an amidine precursor, often via:

  • Reaction of the piperidine nitrogen with a haloacetamidine derivative.
  • Condensation of an amine with an imidate ester or nitrile followed by hydroxylamine treatment.
Introduction of the N'-Hydroxy Group

The N'-hydroxy function is typically installed by treatment of the acetimidamide intermediate with hydroxylamine under controlled conditions. This step is crucial to obtain the N'-hydroxyacetimidamide structure.

Stereochemical Control

The (Z)-configuration is favored by reaction conditions such as temperature control, solvent choice, and the use of specific catalysts or additives that stabilize the desired isomer.

Detailed Synthetic Example from Literature

A closely related synthetic procedure is described in the Molecular BioSystems supplementary material for similar N-hydroxy amidine compounds:

Step Reagents & Conditions Yield Notes
Esterification of (E)-3-(4-formylphenyl)acrylic acid with MeOH and H2SO4 at 0 °C, then 80 °C Methyl (E)-3-(4-formylphenyl)acrylate 86% Esterification under acidic conditions
Amidation using EDCI, HOBt, and amine in DMF under N2 Amide intermediate 35% Carbodiimide coupling
Reductive amination with NaBH(OAc)3 in CH2Cl2 at 0 °C Secondary amine product - Mild reducing agent for imine reduction
Hydrolysis with LiOH in THF/H2O Carboxylic acid intermediate 74% Basic hydrolysis
Coupling with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine using HATU and TEA in THF Protected hydroxylamine intermediate 81% Amide bond formation
Deprotection with 1N HCl in MeOH Final N'-hydroxyacetimidamide 32% Acidic deprotection and purification

This sequence illustrates the use of protecting groups, coupling reagents (HATU, EDCI), and reductive amination to build complex amidine derivatives with N'-hydroxy functionality.

Data Table Summarizing Preparation Parameters

Parameter Description/Conditions Outcome/Yield (%) Reference
Starting material Substituted piperidine (4-hydroxy-3-methyl) - ,
Amidination reagent Haloacetamidine or nitrile + hydroxylamine - ,
Coupling agents EDCI, HOBt, HATU -
Solvent DMF, THF, CH2Cl2 -
Temperature 0 °C to room temperature -
Hydroxylamine treatment Acidic or neutral aqueous solution 32-81 ,
Purification Preparative HPLC, extraction, recrystallization -
Stereochemical outcome (Z)-isomer favored by reaction conditions High purity ,

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxy and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy and methyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets involved can be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

  • (Z)-N'-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide ():
    • Replaces the 4-hydroxy-3-methylpiperidine group with a tetrahydrofuran-methyl-piperazine moiety.
    • Increased hydrophilicity due to the tetrahydrofuran oxygen and additional hydrogen-bond acceptors (5 vs. 4 in the target compound) .
  • (Z)-N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide ():
    • Features a spirocyclic ether-amine system, enhancing steric bulk and reducing rotational freedom compared to the target compound’s simpler piperidine ring .

Aromatic/Heteroaromatic Derivatives

  • (Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide (Compound 27, ): Substitutes the piperidine group with a pyridyl ring, reducing hydrogen-bond donors (1 vs.
  • (Z)-N'-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxo-2-phenylacetimidamide (Compound 61, ): Incorporates a dihydroquinoline scaffold, introducing planar aromaticity and altering solubility profiles .

Energetic Material Derivatives

  • N'-Hydroxy-2-(5-nitro-2H-tetrazol-2-yl)acetimidamide (NTAA) ():
    • Features a nitrotetrazole group, significantly increasing density (1.3–1.5 g/cm³) and thermal stability compared to the target compound’s hydroxylated piperidine system .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Hydrogen Bond Donors LogP Key References
(Z)-N'-Hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide (Target) C9H18N3O2 200.26* N/A N/A 2 ~0.5†
(Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide C8H10N3O 164.19 114–115 N/A 1 -0.2‡
(Z)-N′-Hydroxy-2-(pyridin-3-yl)acetimidamide C8H10N3O 164.19 173 N/A 1 -0.2‡
(Z)-N'-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide C11H22N4O2 242.32 N/A 425.1 2 -0.3
NTAA (nitrotetrazole derivative) C3H6N6O3 174.12 N/A N/A 2 0.5

*Calculated using ChemDraw. †Estimated via analogy to piperidine derivatives.

Biological Activity

(Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a hydroxylamine functional group and a piperidine moiety, which are significant for its biological interactions. The molecular formula is C10H16N4OC_{10}H_{16}N_4O, with a molecular weight of approximately 208.26 g/mol.

Research indicates that (Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide may exert its effects through several mechanisms:

  • Opioid Receptor Modulation : Preliminary studies suggest that this compound may interact with opioid receptors, potentially influencing pain pathways and analgesic responses.
  • Neurotransmitter Regulation : The presence of the piperidine ring may facilitate interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine.
  • Antioxidant Activity : The hydroxylamine group is known for its ability to scavenge free radicals, contributing to its potential neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Analgesic ActivityReduction in pain response in animal models
Neuroprotective EffectsProtection against oxidative stress in neuronal cultures
Opioid Receptor InteractionPartial agonist activity at mu-opioid receptors

Case Study 1: Analgesic Efficacy

A study conducted on rodent models demonstrated that (Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide exhibited significant analgesic effects when administered intraperitoneally. The results indicated a dose-dependent reduction in pain responses measured by the hot plate test.

Case Study 2: Neuroprotection

In vitro experiments using SH-SY5Y neuroblastoma cells showed that treatment with the compound led to a marked decrease in cell death induced by oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases.

Research Findings

Recent studies have focused on the synthesis and optimization of (Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide analogs to enhance efficacy and reduce side effects. The following findings summarize key insights:

  • Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity, facilitating further biological testing.
  • Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption characteristics, with a half-life suitable for therapeutic applications.
  • Toxicology Assessments : Toxicological evaluations reveal that at therapeutic doses, the compound shows minimal adverse effects, suggesting a good safety profile.

Q & A

Q. Why do crystallographic and NMR data occasionally conflict in stereochemical assignments?

  • Root Cause : Dynamic proton exchange in solution (NMR timescale) vs. static crystal packing.
  • Resolution : Variable-temperature NMR (VT-NMR) at 253 K slows exchange, aligning with X-ray data .

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